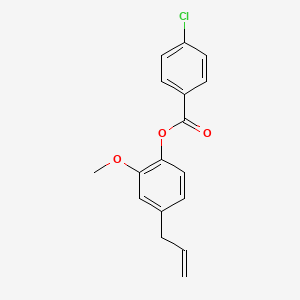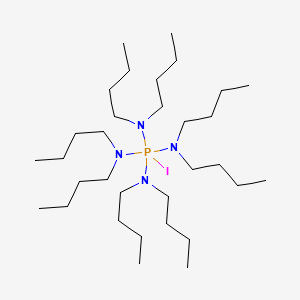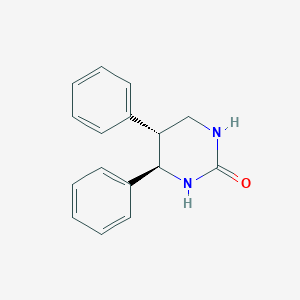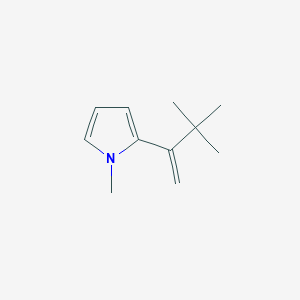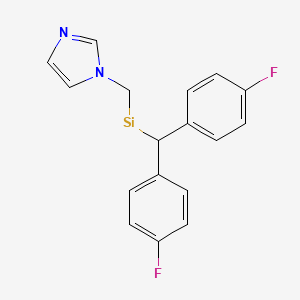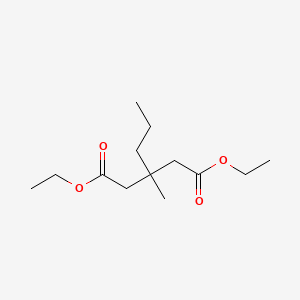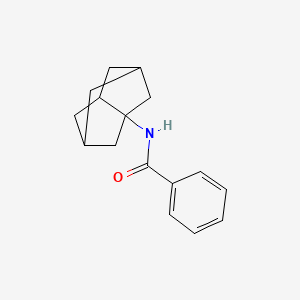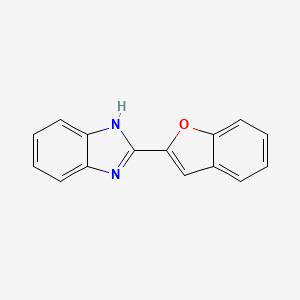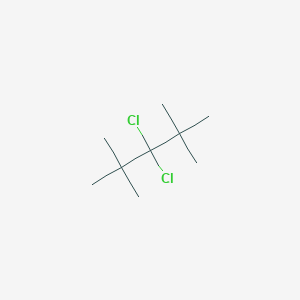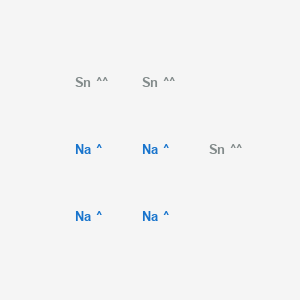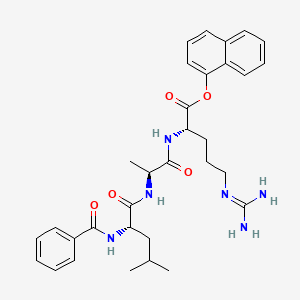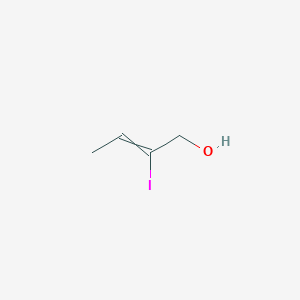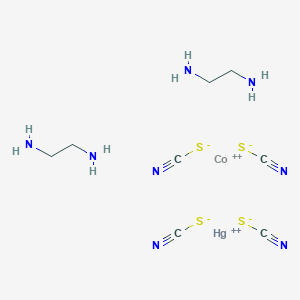
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and mercurictetrathiocyanato ligands. Coordination compounds like this one are known for their diverse structures and properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- typically involves the reaction of cobalt salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The process generally includes:
Dissolving cobalt salts: (such as cobalt chloride) in water.
Adding ethylenediamine: to the solution to form the bis(ethylenediamine)cobalt complex.
Introducing mercurictetrathiocyanato: to the mixture, allowing the formation of the final coordination compound.
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The use of automated systems for mixing and monitoring can enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Substitution reactions: Often involve other ligands like ammonia or phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions may produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in catalysis and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and cellular functions. For example, its antimicrobial activity may be related to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(III) dicarboxylato bis-ethylenediamine nitrates: Similar in structure but with different ligands.
Cobalt(III) ammine complexes: Such as [Co(NH3)6]3+, which also feature cobalt in a high oxidation state with different ligands.
Uniqueness
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which confer distinct chemical and physical properties
Propiedades
Número CAS |
80732-89-4 |
|---|---|
Fórmula molecular |
C8H16CoHgN8S4 |
Peso molecular |
612.1 g/mol |
Nombre IUPAC |
cobalt(2+);ethane-1,2-diamine;mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Co.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
Clave InChI |
UMXLUQOARRCWKQ-UHFFFAOYSA-J |
SMILES canónico |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


